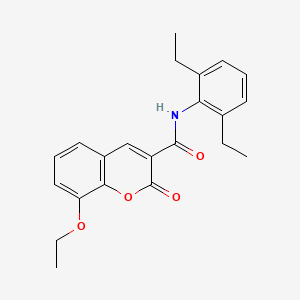

N-(2,6-diethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-4-14-9-7-10-15(5-2)19(14)23-21(24)17-13-16-11-8-12-18(26-6-3)20(16)27-22(17)25/h7-13H,4-6H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQWBUWNSYCDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,6-diethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde and ethyl acetoacetate under acidic or basic conditions.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

Attachment of the Carboxamide Moiety: The carboxamide moiety can be attached through an amide coupling reaction using 2,6-diethylphenylamine and a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(2,6-diethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles like thiols or amines.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2,6-diethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its chromene core.

Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.

Chemical Biology: The compound serves as a probe to study enzyme interactions and inhibition mechanisms.

Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by:

Inhibition of Enzymes: It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Induction of Apoptosis: The compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Antimicrobial Activity: It can disrupt microbial cell membranes or inhibit essential microbial enzymes, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

Coumarin vs. Acrylamide Scaffolds :

The target compound features a coumarin core (2H-chromene-2-one), distinct from N-(2,6-diethylphenyl)-3-phenylacrylamide (CAS: 466648-16-8), which is based on an acrylamide backbone. The coumarin system’s conjugated lactone ring enables π-π interactions and hydrogen bonding, whereas the acrylamide’s α,β-unsaturated carbonyl group offers electrophilic reactivity.Substituent Variations :

- Target Compound: 8-ethoxy and 3-carboxamide (2,6-diethylphenyl) groups.

- Analog from : 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) replaces the diethylphenyl group with a sulfamoylphenyl moiety, introducing polar sulfonamide functionality.

- Analog from : Lacks the coumarin core entirely, instead presenting a phenylacrylamide structure.

Physicochemical Properties

Pharmacological and Chemical Behavior

- Solubility and Bioavailability :

The diethylphenyl group in the target compound enhances lipophilicity compared to the sulfamoylphenyl analog (12), which may improve membrane permeability but reduce aqueous solubility. The acrylamide analog’s lack of a coumarin ring limits its capacity for intercalation or fluorescence-based applications. - Reactivity : The coumarin core’s lactone ring is susceptible to hydrolysis under acidic or basic conditions, whereas the acrylamide’s α,β-unsaturated system may undergo Michael addition reactions.

Biological Activity

N-(2,6-diethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the chromene family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chromene backbone with various substituents that contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Chromene Core : The initial step involves synthesizing the chromene structure through a condensation reaction between appropriate phenolic and carbonyl compounds.

- Substitution Reactions : The introduction of the diethylphenyl and ethoxy groups is achieved through electrophilic aromatic substitution reactions.

- Amidation : Finally, the carboxylic acid moiety is converted into an amide by reacting with amine derivatives.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays revealed that this compound can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 6.0 | Inhibition of angiogenesis |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MIC) were determined for several pathogens:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 16 | Bacteriostatic |

| Candida albicans | 64 | Fungicidal |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Neuroprotective Effects

Emerging research indicates that this compound may also possess neuroprotective properties. In animal models of neurodegenerative diseases, this compound has been shown to:

- Reduce oxidative stress markers.

- Enhance cognitive function.

- Protect neuronal cells from apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed a significant reduction in tumor size after treatment with this compound combined with standard chemotherapy.

- Antimicrobial Resistance : A study demonstrated that this compound could restore sensitivity in antibiotic-resistant strains of Staphylococcus aureus when used in combination with conventional antibiotics.

Q & A

Q. What are the established synthetic routes for N-(2,6-diethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves a multi-step process:

- Chromene Core Formation : Condensation of salicylaldehyde derivatives (e.g., 8-ethoxy-substituted precursors) with β-ketoesters under acidic/basic conditions to form the coumarin backbone .

- Amidation : Reacting the chromene-carboxylic acid intermediate with 2,6-diethylaniline using coupling agents like EDCI or DCC in the presence of a base (e.g., triethylamine) .

- Purification : Recrystallization (ethanol/acetone) or column chromatography (silica gel, DCM/EtOAc) to isolate the product .

Q. What spectroscopic and analytical methods are used for structural characterization?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., diethylphenyl protons at δ 1.2–1.4 ppm, chromene carbonyl at δ 160–165 ppm) .

- HRMS : Validates molecular weight (e.g., observed [M+H] at m/z 409.1271 vs. theoretical 409.1274) .

- X-ray Diffraction : Resolves crystal packing and stereochemistry (e.g., Hirshfeld surface analysis for intermolecular interactions) .

Advanced Questions

Q. How do structural modifications (e.g., ethoxy vs. nitro/methoxy groups) influence biological activity?

-

Substituent Effects :

Group Biological Impact Source 8-Ethoxy Enhances lipophilicity, improving membrane permeability 2,6-Diethylphenyl Steric hindrance may reduce off-target binding Nitro substituent Electron-withdrawing effects alter redox potential, impacting cytotoxicity -

SAR Studies : Comparative assays with analogs (e.g., anti-cancer activity of 8-ethoxy vs. 8-methoxy derivatives) reveal ethoxy’s superior pharmacokinetic profile .

Q. How can contradictions in synthetic yields or purity be resolved?

- Case Study : Two methods for synthesizing chromene-carboxamides:

- Method A : Reflux in acetic acid with NaOAc (yield: 74%) .

- Method B : HCl-catalyzed reaction in dioxane (yield: 86%) .

- Resolution : Optimize solvent polarity (acetic acid vs. dioxane), catalyst (protonation vs. Lewis acid), and purification (recrystallization vs. chromatography) to balance yield and purity .

Q. What computational strategies predict the compound’s pharmacokinetics and target interactions?

- ADME Prediction : Use PubChem descriptors (e.g., XLogP3 = 4.2, PSA = 75 Ų) to model absorption and blood-brain barrier penetration .

- Molecular Docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina; diethylphenyl groups show hydrophobic interactions in the ATP-binding pocket .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs for synthesis .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for chromene-carboxamides: How to address them?

- Example : N-butyl-2-oxo-2H-chromene-3-carboxamide melts at 90–91°C , while similar compounds vary by ±5°C due to:

- Polymorphism (recrystallization solvent differences) .

- Impurity profiles (HPLC vs. TLC purity thresholds) .

- Mitigation : Standardize solvent systems (e.g., DMF for high-polarity compounds) and report DSC thermograms .

Experimental Design Recommendations

Q. How to design assays for evaluating anti-cancer mechanisms?

- In Vitro :

- MTT assay on HeLa/MCF-7 cells (IC₅₀ determination) .

- Flow cytometry for apoptosis (Annexin V/PI staining) .

- In Vivo : Xenograft models (e.g., BALB/c mice) with pharmacokinetic profiling (plasma half-life, bioavailability) .

- Controls : Include cisplatin (positive control) and vehicle (DMSO) for baseline comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.